trans-3-Benzyloxy-1-iodocyclobutane
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Overview
Description
trans-3-Benzyloxy-1-iodocyclobutane: is an organic compound that belongs to the class of cyclobutanes. It is characterized by the presence of a benzyloxy group and an iodine atom attached to the cyclobutane ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Benzyloxy-1-iodocyclobutane typically involves the following steps:
Nucleophilic Substitution Reaction: Starting with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, a nucleophilic substitution reaction is carried out under basic conditions (using bases such as NaH, n-butyl lithium, or potassium tert-butoxide) to form the cyclobutane ring.
Deprotection and Hydrolysis: The intermediate compound is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.
Hunsdiecker Reaction: The carboxylic acid is converted into a carboxylic acid silver salt, which is then reacted with elemental bromine to form a bromoalkane.
Nucleophilic Substitution with Benzyl Alcohol: Finally, the bromoalkane undergoes a nucleophilic substitution reaction with benzyl alcohol to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is safe and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-3-Benzyloxy-1-iodocyclobutane can undergo substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic compounds can be formed.
Oxidation Products: Oxidation of the benzyloxy group can yield benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: trans-3-Benzyloxy-1-iodocyclobutane is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of trans-3-Benzyloxy-1-iodocyclobutane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The benzyloxy group can participate in various chemical transformations, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
- trans-3-Benzyloxy-1-bromocyclobutane
- trans-3-Benzyloxy-1-chlorocyclobutane
- cis-3-Benzyloxy-1-iodocyclobutane
Uniqueness: trans-3-Benzyloxy-1-iodocyclobutane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions compared to its bromine or chlorine analogs. The trans configuration also imparts distinct stereochemical properties that can influence its reactivity and the outcome of chemical reactions .
Properties
Molecular Formula |
C11H13IO |
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Molecular Weight |
288.12 g/mol |
IUPAC Name |
(3-iodocyclobutyl)oxymethylbenzene |
InChI |
InChI=1S/C11H13IO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
SKJDYXUXHJCDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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